molecular formula C16H11ClFN3OS B3700401 N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide

Cat. No.: B3700401
M. Wt: 347.8 g/mol
InChI Key: SPZSTYUKMXWVJO-UHFFFAOYSA-N
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Description

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorobenzyl group at position 5 and a 3-fluorobenzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is known for its electron-rich aromatic system, which facilitates interactions with biological targets, while the 4-chlorophenyl and 3-fluorobenzyl substituents enhance lipophilicity and bioavailability .

The synthesis of analogous thiadiazole derivatives typically involves condensation reactions between thiosemicarbazides and carboxylic acid derivatives under acidic conditions, as seen in and . Microwave-assisted synthesis methods () have also been employed to improve reaction efficiency for similar compounds.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3OS/c17-12-6-4-10(5-7-12)8-14-20-21-16(23-14)19-15(22)11-2-1-3-13(18)9-11/h1-7,9H,8H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZSTYUKMXWVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral and antibacterial properties.

    Medicine: Investigated for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of structurally related thiadiazole and oxadiazole derivatives:

Compound Name Core Structure Substituents Key Functional Groups Biological Activity Reference
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide (Target) 1,3,4-Thiadiazole 5-(4-chlorobenzyl), 2-(3-fluorobenzamide) Chlorophenyl, Fluorobenzamide Anticancer (hypothesized)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide 1,3,4-Thiadiazole 5-(4-chlorobenzylthio), 4-(dimethylsulfamoyl)benzamide Sulfamoyl, Benzamide Not reported
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide 1,3,4-Oxadiazole 5-thioxo-4,5-dihydro, 4-chlorobenzamide Oxadiazole, Thioxo group Antifungal, Antibacterial
N-(5-(((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Hybrid (Thiadiazole-Oxadiazole) 3-(4-chlorophenyl)oxadiazole, Benzamide Oxadiazole-thioether linkage Nematocidal (vs. Bursaphelenchus xylophilus)
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-3-fluorobenzamide Hybrid (Thiadiazole-Triazole) Ethylsulfanyl, Fluorobenzamide Triazole-thioether linkage Not reported

Physicochemical Properties

  • Target Compound : Predicted pKa = 8.29 ± 0.50; Density = 1.427 ± 0.06 g/cm³ ().
  • Sulfamoyl Derivative () : The dimethylsulfamoyl group enhances solubility in polar solvents, contrasting with the lipophilic 4-chlorobenzyl group in the target compound.

Key Differentiators

Fluorine vs. Chlorine Substituents: The 3-fluorobenzamide in the target compound may improve metabolic stability compared to non-fluorinated analogs ().

Thiadiazole vs. Oxadiazole Cores : Thiadiazoles generally exhibit higher electron density and stronger hydrogen-bonding capacity than oxadiazoles, influencing target binding ().

Hybrid Structures : Compounds combining thiadiazole with triazole or oxadiazole () show enhanced bioactivity but may suffer from synthetic complexity.

Biological Activity

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, discussing its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C14H13ClN4OS
  • Molecular Weight : 304.80 g/mol
  • LogP : 4.1378 (indicating lipophilicity)

This unique combination of functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation or inflammation by binding to their active sites.
  • Receptor Modulation : It may also act on various receptors, either as an agonist or antagonist, thus modulating cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines:

  • In Vitro Studies : Research has shown that derivatives similar to this compound exhibit IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines .
CompoundCell LineIC50 (µg/mL)
4iMCF-72.32
4fMCF-75.36
5-FUMCF-7Control

These findings indicate a promising potential for the compound in cancer therapy.

Antiviral Activity

In addition to anticancer properties, some studies have explored the antiviral potential of thiadiazole derivatives against Tobacco Mosaic Virus (TMV):

  • Bioactivity Studies : Certain derivatives demonstrated approximately 50% inhibition of TMV, suggesting that compounds like this compound could be effective in agricultural applications .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study evaluated the cytotoxicity of various thiadiazole derivatives against cancer cell lines using the MTT assay. The results indicated that structural modifications significantly influenced their biological activity.
  • In Vivo Studies : In vivo experiments using tumor-bearing mice models showed that certain thiadiazole derivatives could effectively target sarcoma cells, demonstrating their therapeutic potential in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide

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